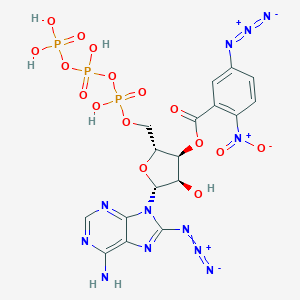
5-Azido-2-nitrobenzoyl-8-azido ATP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azido-2-nitrobenzoyl-8-azido ATP (ANB-ATP) is a synthetic compound used in scientific research to study the mechanism of action of proteins and enzymes involved in cellular processes. ANB-ATP is a photoreactive ATP analog that can be used to covalently label proteins and study their interactions with other molecules.
Mecanismo De Acción
5-Azido-2-nitrobenzoyl-8-azido ATP works by mimicking the structure and function of ATP, a molecule that is essential for energy transfer in cells. When 5-Azido-2-nitrobenzoyl-8-azido ATP is introduced into a cell, it can be selectively incorporated into proteins and enzymes that bind ATP. Upon exposure to UV light, 5-Azido-2-nitrobenzoyl-8-azido ATP can form a covalent bond with the target protein, allowing researchers to study the protein's structure and function.
Efectos Bioquímicos Y Fisiológicos
5-Azido-2-nitrobenzoyl-8-azido ATP has been shown to have minimal effects on the biochemical and physiological properties of the target protein or enzyme. However, the covalent bond formed between 5-Azido-2-nitrobenzoyl-8-azido ATP and the protein may alter the protein's activity or function, depending on the location of the labeling site and the nature of the protein.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Azido-2-nitrobenzoyl-8-azido ATP has several advantages for use in lab experiments, including its ability to selectively label specific amino acid residues in proteins, its photoreactive properties that allow for covalent labeling, and its compatibility with various spectroscopic techniques. However, 5-Azido-2-nitrobenzoyl-8-azido ATP also has limitations, such as the potential for non-specific labeling, the need for UV light exposure, and the potential for altered protein function.
Direcciones Futuras
For 5-Azido-2-nitrobenzoyl-8-azido ATP research may include the development of new labeling strategies, the optimization of labeling conditions, and the exploration of new applications in various fields of research.
Métodos De Síntesis
5-Azido-2-nitrobenzoyl-8-azido ATP can be synthesized by a multistep process involving the reaction of 5-azido-2-nitrobenzoic acid with ATP. The resulting 5-Azido-2-nitrobenzoyl-8-azido ATP product can be purified using high-performance liquid chromatography (HPLC) and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
5-Azido-2-nitrobenzoyl-8-azido ATP has been widely used in scientific research to study the mechanism of action of various proteins and enzymes involved in cellular processes such as signal transduction, ion channels, and protein kinases. 5-Azido-2-nitrobenzoyl-8-azido ATP can be used to covalently label specific amino acid residues in proteins, allowing researchers to identify the binding sites and study the interactions between proteins and other molecules.
Propiedades
Número CAS |
129391-97-5 |
|---|---|
Nombre del producto |
5-Azido-2-nitrobenzoyl-8-azido ATP |
Fórmula molecular |
C17H17N12O16P3 |
Peso molecular |
738.3 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 5-azido-2-nitrobenzoate |
InChI |
InChI=1S/C17H17N12O16P3/c18-13-10-14(22-5-21-13)28(17(23-10)25-27-20)15-11(30)12(43-16(31)7-3-6(24-26-19)1-2-8(7)29(32)33)9(42-15)4-41-47(37,38)45-48(39,40)44-46(34,35)36/h1-3,5,9,11-12,15,30H,4H2,(H,37,38)(H,39,40)(H2,18,21,22)(H2,34,35,36)/t9-,11-,12-,15-/m1/s1 |
Clave InChI |
WQKDGRLVQXNEBZ-SDBHATRESA-N |
SMILES isomérico |
C1=CC(=C(C=C1N=[N+]=[N-])C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-] |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(=O)OC2C(OC(C2O)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C(C=C1N=[N+]=[N-])C(=O)OC2C(OC(C2O)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-] |
Sinónimos |
5-azido-2-nitrobenzoyl-8-azido ATP ANB-8-N3-ATP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde](/img/structure/B146738.png)
